Cas no 2248314-22-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate)
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetato è un composto eterociclico complesso che combina strutture isoindolinone e isochinolone. Questo derivato acetilato presenta una configurazione molecolare unica, con due gruppi carbonilici reattivi posizionati strategicamente, favorendo reazioni di condensazione e cicloaddizione. La sua struttura rigida offre eccellente stabilità termica e resistenza all'idrolisi, rendendolo particolarmente utile in sintesi farmaceutiche avanzate. Il doppio sistema aromatico coniugato conferisce proprietà fluorescenti, utile in applicazioni di marcatura molecolare. La presenza contemporanea di siti elettrofili e nucleofili lo rende un intermedio versatile per la costruzione di architetture molecolari complesse in chimica medicinale.
2248314-22-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate
Numero CAS:2248314-22-7
MF:C19H12N2O5
MW:348.30898475647
CID:6308335
PubChem ID:165725318
Update Time:2025-07-23
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate
- EN300-6519969
- 2248314-22-7
-
- Inchi: 1S/C19H12N2O5/c22-16(11-20-10-9-12-5-1-2-6-13(12)17(20)23)26-21-18(24)14-7-3-4-8-15(14)19(21)25/h1-10H,11H2
- Chiave InChI: SEILWLYGLJTCEL-UHFFFAOYSA-N
- Sorrisi: O(C(CN1C=CC2C=CC=CC=2C1=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 348.07462149g/mol
- Massa monoisotopica: 348.07462149g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 649
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519969-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
2248314-22-7 | 0.05g |
$647.0 | 2023-05-31 | ||
| Enamine | EN300-6519969-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
2248314-22-7 | 0.1g |
$678.0 | 2023-05-31 | ||
| Enamine | EN300-6519969-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
2248314-22-7 | 0.25g |
$708.0 | 2023-05-31 | ||
| Enamine | EN300-6519969-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
2248314-22-7 | 0.5g |
$739.0 | 2023-05-31 | ||
| Enamine | EN300-6519969-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
2248314-22-7 | 1g |
$770.0 | 2023-05-31 | ||
| Enamine | EN300-6519969-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
2248314-22-7 | 2.5g |
$1509.0 | 2023-05-31 | ||
| Enamine | EN300-6519969-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
2248314-22-7 | 5g |
$2235.0 | 2023-05-31 | ||
| Enamine | EN300-6519969-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
2248314-22-7 | 10g |
$3315.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
2248314-22-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso